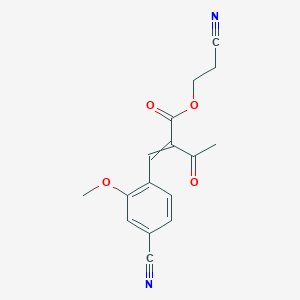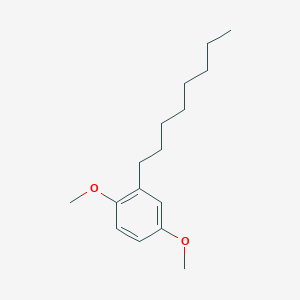
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- is a heterocyclic compound that belongs to the class of isoindolines. This compound is characterized by its unique structure, which includes a fused ring system with nitrogen and oxygen atoms.
Vorbereitungsmethoden
The synthesis of 1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Fischer indole synthesis is a well-known method that can be adapted for the preparation of this compound. This method typically involves the reaction of a phenylhydrazine derivative with a ketone or aldehyde in the presence of an acid catalyst .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound on a larger scale. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its fully saturated analogs. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-isoindoline derivatives, while reduction can produce fully saturated isoindolines .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism by which 1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication .
Vergleich Mit ähnlichen Verbindungen
1H-Isoindol-1-one, 2,3-dihydro-2-methyl-3-methylene- can be compared with other similar compounds, such as:
Isoindolin-1-one: This compound lacks the methylene group at the 3-position, which can affect its reactivity and applications.
Indole derivatives: These compounds have a similar fused ring system but differ in the position and nature of substituents, leading to different chemical and biological properties.
Eigenschaften
CAS-Nummer |
32360-90-0 |
|---|---|
Molekularformel |
C10H9NO |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
2-methyl-3-methylideneisoindol-1-one |
InChI |
InChI=1S/C10H9NO/c1-7-8-5-3-4-6-9(8)10(12)11(7)2/h3-6H,1H2,2H3 |
InChI-Schlüssel |
FFWLNWIWTLFBGD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=C)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1'-Methyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B14063913.png)
![1,1-Dimethyl-3-[4-[2-(2,5,11-triazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),9,12(16),13-tetraen-5-yl)ethyl]cyclohexyl]urea](/img/structure/B14063921.png)


